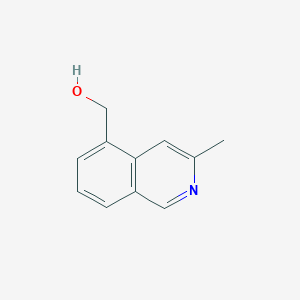
(3-Methylisoquinolin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylisoquinolin-5-yl)methanol: is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound is characterized by a methyl group at the 3-position and a methanol group at the 5-position of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-5-yl)methanol can be achieved through several methods. One common approach involves the reaction of 3-methylisoquinoline with formaldehyde under acidic conditions to introduce the methanol group at the 5-position. Another method involves the reduction of 3-methylisoquinoline-5-carboxaldehyde using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methylisoquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Methylisoquinolin-5-yl)methanal.
Reduction: Reduction of the compound can yield (3-Methylisoquinolin-5-yl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: (3-Methylisoquinolin-5-yl)methanal
Reduction: (3-Methylisoquinolin-5-yl)methane
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: (3-Methylisoquinolin-5-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Isoquinoline derivatives are known to exhibit a range of biological activities, making this compound a compound of interest in biological research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Isoquinoline derivatives have been investigated for their potential use in treating diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Methylisoquinolin-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
3-Methylisoquinoline: Lacks the methanol group at the 5-position.
5-Methylisoquinoline: Has a methyl group at the 5-position instead of the 3-position.
Isoquinoline: The parent compound without any methyl or methanol substitutions.
Uniqueness: (3-Methylisoquinolin-5-yl)methanol is unique due to the presence of both a methyl group at the 3-position and a methanol group at the 5-position. This specific substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(3-methylisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-11-9(6-12-8)3-2-4-10(11)7-13/h2-6,13H,7H2,1H3 |
Clé InChI |
BVBGJDGZEIAKFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2CO)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















